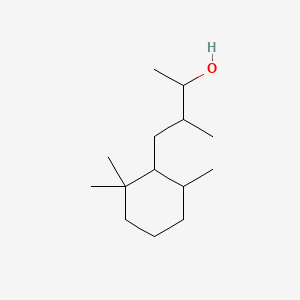
Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iso-Methyl tetrahydroionol typically involves the hydrogenation of ionone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, iso-Methyl tetrahydroionol is produced through a multi-step process that includes the hydrogenation of ionone derivatives followed by purification steps to isolate the desired product. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: iso-Methyl tetrahydroionol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
iso-Methyl tetrahydroionol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of iso-Methyl tetrahydroionol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to olfactory receptors, leading to the perception of its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Methyl tetrahydroionol: Shares a similar structure but differs in the position of the methyl group.
Cyclohexanepropanol derivatives: Compounds with similar cyclohexane and propanol moieties.
Uniqueness: iso-Methyl tetrahydroionol is unique due to its specific odor profile and stability, making it a preferred choice in the fragrance industry. Its chemical properties also allow for versatile applications in various fields .
Properties
CAS No. |
60241-53-4 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C14H28O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h10-13,15H,6-9H2,1-5H3 |
InChI Key |
HMENPFAAAQWASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1CC(C)C(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


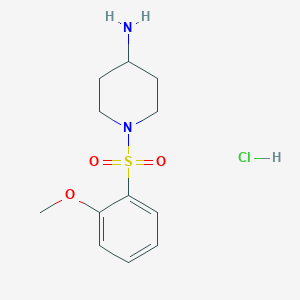
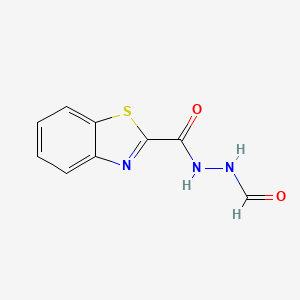

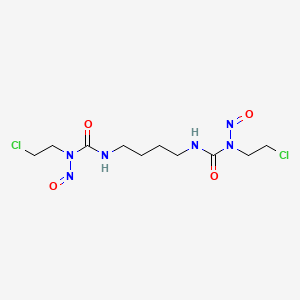
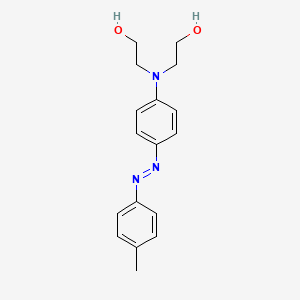
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

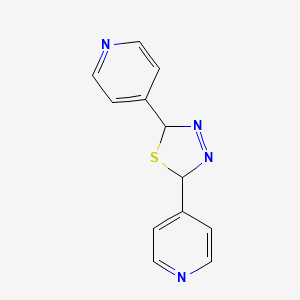

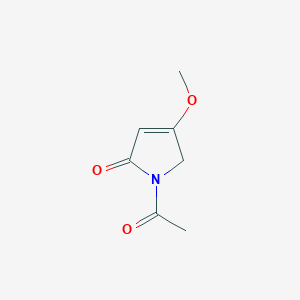
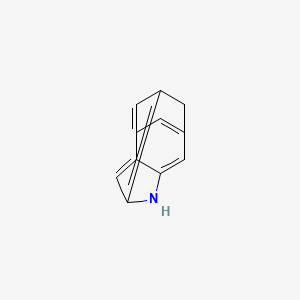
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

